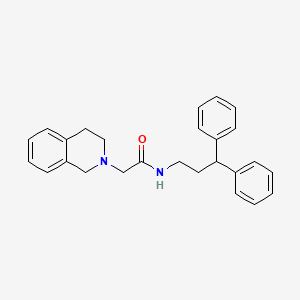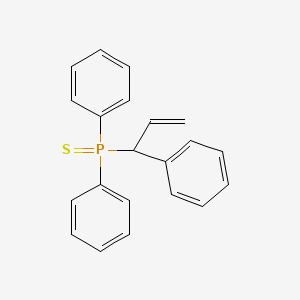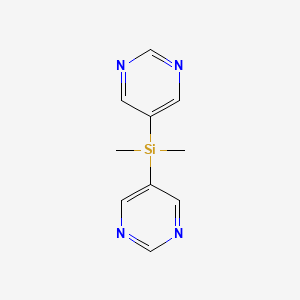
5,5'-(Dimethylsilanediyl)dipyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(5-pyrimidinyl)dimethylsilane is a compound that features two pyrimidine rings connected via a dimethylsilane bridge Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(5-pyrimidinyl)dimethylsilane typically involves the reaction of pyrimidine derivatives with dimethylchlorosilane. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of dimethylchlorosilane to form the desired product .
Industrial Production Methods
Industrial production of Di(5-pyrimidinyl)dimethylsilane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Di(5-pyrimidinyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes.
Aplicaciones Científicas De Investigación
Di(5-pyrimidinyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which Di(5-pyrimidinyl)dimethylsilane exerts its effects is largely dependent on its ability to interact with various molecular targets. The pyrimidine rings can engage in hydrogen bonding and π-π interactions, while the silicon atom can form covalent bonds with other molecules. These interactions enable the compound to modulate biological pathways and catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine: A simpler structure with similar aromatic properties.
Dimethylsilane: Lacks the pyrimidine rings but shares the silicon-based core.
Di(5-pyrimidinyl)methylsilane: Similar structure but with a methyl group instead of a dimethyl group.
Uniqueness
Di(5-pyrimidinyl)dimethylsilane is unique due to the combination of its pyrimidine rings and silicon bridge. This structure provides a balance of aromaticity and flexibility, making it particularly useful in applications requiring both stability and reactivity .
Propiedades
Número CAS |
828915-32-8 |
|---|---|
Fórmula molecular |
C10H12N4Si |
Peso molecular |
216.31 g/mol |
Nombre IUPAC |
dimethyl-di(pyrimidin-5-yl)silane |
InChI |
InChI=1S/C10H12N4Si/c1-15(2,9-3-11-7-12-4-9)10-5-13-8-14-6-10/h3-8H,1-2H3 |
Clave InChI |
LKITZDYLAYMEMY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CN=CN=C1)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
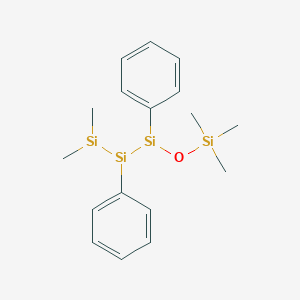

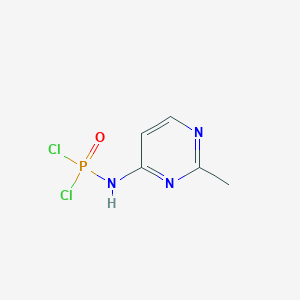
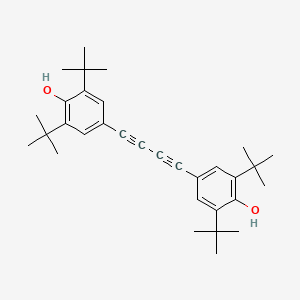
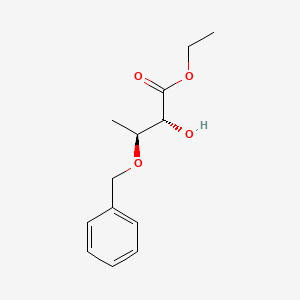

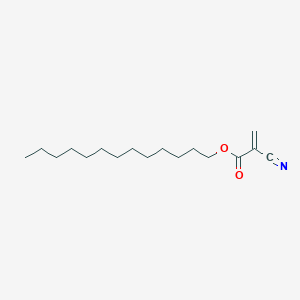
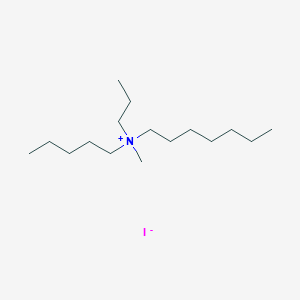

![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
